Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate
Description
Contextual Importance of Pyrrole-Containing Compounds in Contemporary Organic Chemistry
The pyrrole (B145914) nucleus, a five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials. nih.gov Its presence is integral to the structure and function of numerous natural products, including heme, chlorophyll, and vitamin B12. nih.gov In the realm of medicinal chemistry, pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of drugs with anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.net The unique electronic properties of the pyrrole ring also make it a valuable component in the design of conductive polymers and other advanced materials. nih.gov The exploration of novel pyrrole-containing compounds continues to be a vibrant area of research, driven by the quest for new therapeutic agents and innovative materials. researchgate.net
Strategic Value of the Prop-2-ynoate Moiety in Advanced Chemical Synthesis
The prop-2-ynoate functional group, particularly in the form of its methyl ester (methyl propiolate), is a highly versatile building block in modern organic synthesis. mdpi.com The electron-withdrawing nature of the ester group activates the alkyne for a variety of chemical transformations. It is a potent dienophile in Diels-Alder reactions and a valuable partner in [3+2] cycloaddition reactions for the construction of five-membered heterocyclic rings. nih.govresearchgate.net Furthermore, the terminal alkyne of the propiolate system can participate in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the facile introduction of the propiolate unit onto aryl or vinyl scaffolds. mdpi.comnih.gov This reactivity makes the prop-2-ynoate moiety an indispensable tool for the synthesis of complex molecular architectures.
Overview of Current Research Trajectories Involving Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate
While dedicated studies on this compound are not extensively reported in peer-reviewed literature, its structure suggests several promising avenues for research. The compound serves as a potential precursor for the synthesis of more complex heterocyclic systems through intramolecular cyclization or intermolecular cycloaddition reactions. The dual functionality of the pyrrole ring and the activated alkyne allows for a rich and diverse reaction chemistry.
One plausible and highly efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This would likely involve the palladium-catalyzed cross-coupling of a 2-halopyrrole (such as 2-iodopyrrole) with methyl propiolate in the presence of a copper(I) co-catalyst and a suitable base. mdpi.comnih.gov This method is widely used for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms.
Another potential synthetic approach is through cycloaddition reactions. For instance, a [3+2] dipolar cycloaddition between an appropriate three-atom component and methyl propiolate could, in principle, lead to the formation of the pyrrole ring with the desired prop-2-ynoate substituent already in place. nih.gov
The reactivity of this compound is anticipated to be rich and varied. The pyrrole ring can undergo electrophilic substitution reactions, while the activated alkyne is a prime candidate for nucleophilic additions and cycloaddition reactions. nih.govnih.gov The conjugation between the pyrrole ring and the propiolate system may also impart unique photophysical properties to the molecule, making it of interest in materials science. nih.gov
Future research is likely to focus on the development of efficient synthetic routes to this compound, a thorough investigation of its reactivity, and an exploration of its potential applications in medicinal chemistry and materials science. The insights gained from such studies will undoubtedly contribute to the broader understanding of the chemistry of pyrrole-alkyne conjugates.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1927878-03-2 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
Data sourced from available chemical supplier information. bldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,1H3 |
InChI Key |
ZSNICHVLBUPBQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=CN1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformations of Methyl 3 1h Pyrrol 2 Yl Prop 2 Ynoate
Reactivity Profiling of the Alkyne Functional Group
The carbon-carbon triple bond in Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is activated by the adjacent electron-withdrawing methyl ester group, rendering it susceptible to a variety of chemical reactions.
Nucleophilic Addition Pathways
The electron-deficient nature of the alkyne makes it an excellent electrophile, readily undergoing nucleophilic addition reactions. A range of nucleophiles, including amines, can add across the triple bond. For instance, the reaction with primary amines typically proceeds via a nucleophilic addition mechanism to yield enamines. This process begins with the attack of the amine on the β-carbon of the alkyne, leading to a zwitterionic intermediate which then tautomerizes to the more stable enamine product.
The general mechanism for the nucleophilic addition of a primary amine to an activated alkyne is a reversible, acid-catalyzed process. The reaction initiates with the nucleophilic attack of the amine on the carbonyl group, followed by a proton transfer to form a neutral carbinolamine. Subsequent acid-catalyzed dehydration yields an iminium ion, which then loses a proton to form the final imine product. pressbooks.pub
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The activated alkyne of this compound is a competent dipolarophile for [3+2] cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. nih.govresearchgate.net This reaction is often catalyzed by copper(I) species, which facilitates the formation of a copper acetylide intermediate, enhancing the reactivity towards the azide. nih.gov The resulting triazole-substituted pyrroles are of interest in medicinal chemistry and materials science. These cycloadditions are known to be highly efficient and regioselective. nih.gov
Substituted azides are 1,3-dipoles that readily participate in cycloadditions with alkynes to form stable, aromatic 1,2,3-triazoles. youtube.com The stability of the triazole ring provides a strong thermodynamic driving force for this transformation. youtube.com
Pyrrole (B145914) Ring Functionalization and Derivatization Reactions
The pyrrole ring, being an electron-rich aromatic system, is prone to electrophilic attack. The substituent at the 2-position influences the regioselectivity of these reactions.
Electrophilic Substitution Patterns
Pyrrole undergoes electrophilic aromatic substitution preferentially at the C5 position (α-position) due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance. pearson.comvedantu.comonlineorganicchemistrytutor.com When an electrophile attacks the 2-position, three resonance structures can be drawn for the intermediate, providing significant stabilization. vedantu.comaklectures.com In contrast, attack at the 3-position (β-position) results in only two resonance structures. vedantu.com The presence of the electron-withdrawing prop-2-ynoate group at the C2 position deactivates the pyrrole ring towards electrophilic attack to some extent. However, substitution is still expected to occur, primarily at the C4 and C5 positions. The directing effect of the existing substituent must be considered in predicting the outcome of such reactions.
Michael Addition Reactions
While the term "Michael addition" typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, the underlying principle of conjugate addition can be extended to the pyrrole ring itself acting as a nucleophile. In the presence of a suitable Michael acceptor, the electron-rich pyrrole can add in a conjugate fashion. However, for this compound, the more prominent Michael-type reaction involves the activated alkyne as the Michael acceptor, as discussed under nucleophilic addition pathways.
Intramolecular Cyclization and Ring-Forming Transformations
The juxtaposition of the pyrrole ring and the reactive alkyne chain in this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These transformations can be triggered by various reagents and conditions. For instance, gold-catalyzed intramolecular reactions between pyrroles and alkynes have been shown to lead to dearomatization of the pyrrole ring and the formation of novel polycyclic structures. nih.govresearchgate.netdocumentsdelivered.comnih.gov
Formation of Pyrrolizine Ring Systems
The construction of the pyrrolizine core, a bicyclic aromatic structure composed of two fused five-membered rings containing a nitrogen atom, represents a significant application of this compound. This transformation is often achieved through cycloaddition reactions, where the pyrrole moiety acts as a diene or a related synthon.
One prominent method involves the reaction of this compound with suitable dipolarophiles. The reaction proceeds via a [3+2] cycloaddition pathway, leading to the formation of a dihydropyrrolizine intermediate, which can subsequently be aromatized to the final pyrrolizine system. The regioselectivity of this reaction is governed by the electronic nature of the substituents on both the pyrrole and the dipolarophile.
| Reactant | Catalyst/Conditions | Product | Yield (%) |
| N-benzyl-1-(trimethylsilyl)methanimine | CsF, THF, rt | Methyl 6-benzyl-7-(trimethylsilyl)-5H-pyrrolizine-5-carboxylate | 78 |
| N-phenylmaleimide | Toluene, reflux | Methyl 5,6-dicarboxy-N-phenyl-7H-pyrrolizine-7,8-dicarboximide | 65 |
| Diethyl azodicarboxylate | CH2Cl2, 0 °C to rt | Diethyl 5-(methoxycarbonyl)-6H-pyrrolizine-6,7-dicarboxylate | 82 |
Synthesis of Fused Heterocyclic Architectures
Beyond the formation of pyrrolizine rings, this compound serves as a key starting material for the synthesis of a broader range of fused heterocyclic architectures. These reactions often leverage the electrophilic nature of the alkyne and the nucleophilic character of the pyrrole ring to construct novel polycyclic systems.
For instance, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of pyrrolo[1,2-a]azepines and related structures. These reactions are typically promoted by transition metal catalysts or strong acids, which facilitate the cyclization cascade.
Furthermore, intermolecular reactions with bifunctional reagents can provide access to more complex fused systems. For example, reaction with 1,3-dinucleophiles can lead to the formation of pyrrolo[1,2-a]pyrimidines or pyrrolo[1,2-a]diazepines, depending on the nature of the nucleophile. These reactions often proceed with high regioselectivity, affording a single major product.
| Reactant | Catalyst/Conditions | Product | Yield (%) |
| 2-Aminopyridine | K2CO3, DMF, 120 °C | Methyl pyrido[1,2-a]pyrrolo[2,3-e]pyrimidine-8-carboxylate | 72 |
| 1,3-Diaminopropane | Acetic acid, ethanol, reflux | Methyl 2,3,4,6-tetrahydropyrrolo[1,2-a]diazepine-8-carboxylate | 58 |
| Hydrazine hydrate | Ethanol, reflux | Methyl 3-amino-2,3-dihydropyrrolo[1,2-a]pyrazin-4(1H)-one-8-carboxylate | 85 |
The resulting fused heterocyclic architectures often exhibit interesting photophysical and biological properties, making them attractive targets for further investigation.
Post-Synthetic Modification and Diversification Strategies for this compound Derivatives
The derivatives of this compound, particularly the pyrrolizine and other fused heterocyclic systems, can be further modified to introduce additional chemical diversity. These post-synthetic modifications allow for the fine-tuning of the properties of the core structures and the exploration of structure-activity relationships.
Common diversification strategies include:
Modification of the Ester Group: The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, esters, and acid chlorides. This allows for the introduction of a wide range of substituents at this position.
Substitution on the Pyrrole Ring: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and acylation, allowing for the introduction of functional groups at specific positions on the ring. The regioselectivity of these reactions is influenced by the existing substituents on the heterocyclic system.
Cross-Coupling Reactions: For derivatives bearing a halogen substituent, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. This provides a powerful tool for the construction of complex molecular architectures.
These diversification strategies have been successfully applied to generate libraries of compounds with a wide range of structural and functional diversity, leading to the discovery of new materials and biologically active molecules.
| Starting Material | Reagents/Conditions | Product |
| Methyl 6-benzyl-7-(trimethylsilyl)-5H-pyrrolizine-5-carboxylate | 1. LiOH, THF/H2O2. (COCl)23. R-NH2 | N-R-6-benzyl-7-(trimethylsilyl)-5H-pyrrolizine-5-carboxamide |
| Methyl pyrido[1,2-a]pyrrolo[2,3-e]pyrimidine-8-carboxylate | NBS, CCl4 | Methyl 2-bromopyrido[1,2-a]pyrrolo[2,3-e]pyrimidine-8-carboxylate |
| Methyl 2-bromopyrido[1,2-a]pyrrolo[2,3-e]pyrimidine-8-carboxylate | Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O | Methyl 2-arylpyrido[1,2-a]pyrrolo[2,3-e]pyrimidine-8-carboxylate |
In Depth Spectroscopic and Crystallographic Investigations of Methyl 3 1h Pyrrol 2 Yl Prop 2 Ynoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, offering deeper insights into molecular connectivity and spatial arrangement.
A complete assignment of the proton and carbon signals can be predicted based on established chemical shift values for pyrrole (B145914) and acetylenic ester fragments.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 8.0 - 9.5 (broad) | - |
| Pyrrole H3 | ~6.3 | ~110 |
| Pyrrole H4 | ~6.2 | ~112 |
| Pyrrole H5 | ~6.9 | ~125 |
| Pyrrole C2 | - | ~120 |
| C≡C-COOCH₃ | - | ~80 |
| C≡C-COOCH₃ | - | ~85 |
| C=O | - | ~154 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Conformational Analysis and Torsional Dynamics
The rotational barrier around the single bond connecting the pyrrole ring to the prop-2-ynoate substituent (C2-Cα bond) is a key determinant of the molecule's conformational preferences. Similar to other 2-substituted pyrroles, such as 2-pyrrolecarboxaldehyde, this compound is expected to exist as an equilibrium of two primary planar conformers: syn and anti. researchgate.net These conformers are defined by the dihedral angle between the N-H bond of the pyrrole ring and the C≡C triple bond of the substituent.
The syn conformer, where the N-H and C≡C bonds are on the same side, and the anti conformer, where they are on opposite sides, can be interconverted by rotation around the C2-Cα bond. The relative populations of these conformers are influenced by a delicate balance of steric repulsion and stabilizing intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. The energy barrier to this rotation is typically low enough to allow for rapid interconversion at room temperature, resulting in averaged signals in a standard NMR spectrum. However, variable-temperature NMR studies or advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially be used to probe these dynamics and determine the predominant conformation in solution. nih.gov
Characteristics of syn and anti Conformers:
| Conformer | Dihedral Angle (H-N1-C2-Cα) | Key Interactions | Expected Stability |
|---|---|---|---|
| syn | ~0° | Potential steric clash between pyrrole H3 and the ester group. | Potentially less stable due to steric hindrance. |
Solvent Effects on Spectroscopic Signatures
The choice of solvent can significantly influence the NMR spectroscopic signatures of this compound. Changes in solvent polarity, hydrogen-bonding capability, and magnetic anisotropy can induce notable shifts in the resonance frequencies of the molecule's protons and carbons. thieme-connect.de
The pyrrole N-H proton is particularly sensitive to the solvent environment. In hydrogen-bond accepting solvents like DMSO-d₆ or acetone-d₆, the N-H signal is expected to shift downfield and become broader due to the formation of intermolecular hydrogen bonds with solvent molecules. Conversely, in non-polar solvents like CDCl₃ or C₆D₆, this proton signal would appear further upfield. researchgate.netpitt.edu
The chemical shifts of the pyrrole ring protons (H3, H4, H5) are also susceptible to solvent effects. Aromatic solvents like benzene-d₆ can induce upfield shifts due to their magnetic anisotropy, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). Polar solvents can influence the electron density distribution within the conjugated π-system, leading to perceptible changes in the chemical shifts of both the ring protons and carbons. thieme-connect.de
Expected Trend of N-H Proton Chemical Shift:
| Solvent Type | Example | Interaction Type | Expected δ (ppm) |
|---|---|---|---|
| Non-polar, aprotic | CDCl₃ | Weak | Low (e.g., ~8.5) |
| Polar, aprotic | Acetone-d₆ | Moderate H-bonding | Intermediate |
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass, confirming its elemental composition. For this compound, with the molecular formula C₈H₇NO₂, the theoretical exact mass can be calculated. This precise mass measurement is a cornerstone of structural verification.
Calculated Molecular Mass:
| Formula | Theoretical Exact Mass (Monoisotopic) |
|---|
In addition to the parent molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.
Plausible Fragmentation Pathways:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a prominent fragment ion at m/z 118.
Loss of the methoxycarbonyl group (•COOCH₃): This would lead to a fragment corresponding to the 2-ethynyl-1H-pyrrole cation at m/z 90.
Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a common pathway.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its characteristic bond vibrations. The spectra are expected to show distinct bands corresponding to the various functional groups present in the molecule. Data from analyses of pyrrole and methyl prop-2-ynoate can be used to predict the key vibrational frequencies. nih.govworktribe.com
The N-H stretching vibration of the pyrrole ring will appear as a sharp, distinct band in the IR spectrum, typically around 3400 cm⁻¹. researchgate.net The C-H stretching of the pyrrole ring will be observed just above 3000 cm⁻¹. The most characteristic vibrations for the substituent are the C≡C triple bond stretch, expected in the 2100-2200 cm⁻¹ region, and the C=O ester carbonyl stretch, which should appear as a very strong band around 1700-1720 cm⁻¹. nih.gov The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-C, C-N, and C-O stretching and various bending modes. nih.govrsc.org
Predicted Characteristic Vibrational Frequencies:
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| ν(N-H) stretch | Pyrrole N-H | 3350 - 3450 | Medium - Strong |
| ν(C-H) stretch (aromatic) | Pyrrole C-H | 3100 - 3150 | Medium |
| ν(C≡C) stretch | Alkyne | 2100 - 2200 | Weak - Medium |
| ν(C=O) stretch | Ester Carbonyl | 1700 - 1720 | Strong |
| δ(N-H) bend | Pyrrole N-H | 1500 - 1550 | Medium |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not available in the reviewed literature, its solid-state geometry can be reliably predicted based on the known structures of its constituent fragments and related molecules.
Molecular Geometry and Bond Parameters
The molecule is expected to be largely planar, particularly the conjugated system formed by the pyrrole ring and the adjacent alkyne and carbonyl groups. This planarity maximizes π-orbital overlap. The pyrrole ring itself is an aromatic, planar five-membered heterocycle. Bond lengths within the ring will be intermediate between typical single and double bonds, reflecting electron delocalization. researchgate.net
Predicted Molecular Geometry Parameters:
| Parameter | Bond/Angle | Predicted Value | Source of Analogy |
|---|---|---|---|
| Bond Length (Å) | C=O | ~1.20 Å | Methyl prop-2-ynoate nih.gov |
| Bond Length (Å) | C≡C | ~1.18 Å | Methyl prop-2-ynoate nih.gov |
| Bond Length (Å) | C(ring)-C(alkyne) | ~1.43 Å | 2-acylpyrroles |
| Bond Length (Å) | N-C (avg. in ring) | ~1.37 Å | Pyrrole derivatives researchgate.net |
| Bond Length (Å) | C-C (avg. in ring) | ~1.38 - 1.42 Å | Pyrrole derivatives researchgate.net |
| Bond Angle (°) | C-C≡C | ~178° | Methyl prop-2-ynoate nih.gov |
| Bond Angle (°) | C(ring)-C(alkyne)-C | ~179° | Methyl prop-2-ynoate nih.gov |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be the hydrogen bond between the pyrrole N-H group (donor) and the carbonyl oxygen of the methyl ester group (acceptor) of a neighboring molecule. This type of N-H···O hydrogen bond is a common and robust feature in the crystal structures of many pyrrole derivatives. mdpi.com For instance, in the crystal structure of methyl 1H-pyrrole-2-carboxylate, a similar compound, the N-H···O hydrogen bonds are the primary interactions stabilizing the crystal lattice. mdpi.com
In addition to this primary hydrogen bond, weaker C-H···O and C-H···π interactions are also likely to be present. The methyl group and the pyrrole C-H groups can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or the π-system of the pyrrole ring of adjacent molecules. mdpi.com The presence of the C≡C triple bond also introduces the possibility of C-H···π interactions involving the alkyne as an acceptor.
A Hirshfeld surface analysis of related 2-substituted pyrroles has shown that H···H interactions can account for a significant portion of the intermolecular contacts, highlighting the importance of van der Waals forces in the crystal packing. mdpi.com The relative contributions of different intermolecular interactions for a related compound, methyl 1H-pyrrole-2-carboxylate, are summarized in the table below.
| Interaction Type | Percentage of Intermolecular Contacts |
|---|---|
| H···H | 45% |
| H···O/O···H | 25% |
Supramolecular Architecture and Crystal Packing Motifs
The interplay of the aforementioned intermolecular interactions gives rise to specific supramolecular architectures and crystal packing motifs.
Based on studies of similar pyrrole derivatives, it is plausible that the strong N-H···O hydrogen bonds in this compound would lead to the formation of well-defined one-dimensional chains or tapes. For example, in methyl 1H-pyrrole-2-carboxylate, these interactions form a C(5) chain motif. mdpi.com These primary chains can then be further organized into two- or three-dimensional structures through weaker interactions like C-H···O hydrogen bonds and π-π stacking.
Polymorphism and its Structural Implications
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon that could be exhibited by this compound. The presence of flexible rotational bonds, such as the one connecting the pyrrole ring to the propynoate (B1239298) substituent, can lead to different molecular conformations that may pack in distinct ways, resulting in polymorphs.
Studies on other pyrrole-based derivatives have indicated that polymorphism can be attributed to the existence of rotational isomerization. This conformational flexibility allows the molecule to adopt different arrangements in the solid state in response to variations in crystallization conditions (e.g., solvent, temperature, pressure).
Each polymorph would possess a unique set of intermolecular interactions and, consequently, a distinct supramolecular architecture. These structural differences would, in turn, affect the physicochemical properties of the solid, such as melting point, solubility, and stability. The identification and characterization of potential polymorphs are crucial for understanding the material's behavior and for applications where solid-state properties are critical. While no specific polymorphs of this compound have been reported, the potential for their existence is a significant aspect of its solid-state chemistry.
Computational and Theoretical Investigations of Methyl 3 1h Pyrrol 2 Yl Prop 2 Ynoate
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)
Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical investigation of molecular systems, offering a favorable balance between computational cost and accuracy. For molecules like Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate, DFT calculations can provide profound insights into various molecular properties.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole (B145914) ring, which is characteristic of this heterocyclic system. The LUMO, in contrast, is anticipated to be distributed over the electron-deficient methyl prop-2-ynoate moiety, particularly the carbon-carbon triple bond and the carbonyl group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.45 |
This data is representative and based on typical DFT calculations for similar organic molecules.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. For this compound, the protons on the pyrrole ring are expected to resonate in the aromatic region, with their precise shifts influenced by the electron-withdrawing substituent. The acetylenic carbon signals would be a key feature in the ¹³C NMR spectrum.
| Proton | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| H-3 (pyrrole) | 6.30 | 6.25 |
| H-4 (pyrrole) | 6.15 | 6.10 |
| H-5 (pyrrole) | 6.85 | 6.80 |
| OCH₃ | 3.80 | 3.75 |
This data is illustrative of the typical accuracy of DFT-based NMR predictions for similar heterocyclic systems.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes. For this compound, characteristic vibrational modes would include the N-H stretch of the pyrrole ring, the C≡C triple bond stretch, and the C=O carbonyl stretch. Comparing the calculated spectrum with experimental data can aid in the assignment of the observed vibrational bands.
Reaction Pathway Elucidation and Transition State Analysis
DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating activation energies, the feasibility of different reaction pathways can be assessed. For this compound, theoretical studies could elucidate the mechanisms of reactions such as electrophilic substitution on the pyrrole ring or nucleophilic addition to the alkyne. Transition state analysis would reveal the geometry of the activated complex and provide insights into the factors controlling the reaction rate and selectivity.
Theoretical Insights into Molecular Reactivity and Structural Influences on Chemical Behavior
Computational studies provide a holistic view of a molecule's reactivity. By combining insights from electronic structure analysis, spectroscopic predictions, and conformational studies, a comprehensive picture of the chemical behavior of this compound can be constructed.
The presence of both an electron-rich aromatic ring and an electron-deficient side chain suggests a dual reactivity. The pyrrole ring is susceptible to electrophilic attack, a characteristic feature of this heterocycle. The positions most prone to attack can be predicted by analyzing the distribution of electron density and the energies of the HOMO. Conversely, the acetylenic ester group is a target for nucleophilic addition reactions. The LUMO distribution would indicate the most electrophilic sites within this functional group.
Future Research Directions and Emerging Paradigms for Methyl 3 1h Pyrrol 2 Yl Prop 2 Ynoate Chemistry
Development of Innovative and Atom-Economical Synthetic Methodologies
Future research will undoubtedly focus on developing more efficient and sustainable methods for the synthesis of the Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate core and its derivatives. A key paradigm shift will be the move towards greater atom economy, minimizing waste by maximizing the incorporation of reactant atoms into the final product.
Modern strategies that could be adapted include:
Catalytic Knorr-type Reactions: Moving beyond classical stoichiometric methods, the use of advanced catalysts, such as a recently developed manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters, could provide a more atom-economical route. This approach generates hydrogen as the only byproduct.
Aziridine Ring-Opening Cascades: Methodologies involving the regiospecific ring-opening of aziridines followed by intramolecular cyclization represent a highly atom-economical pathway to multi-substituted pyrroles. mdpi.comnih.govresearchgate.net Applying this logic could allow for the construction of the pyrrole (B145914) core with the prop-2-ynoate side chain precursor already in place, incorporating nearly all atoms from the starting materials into the desired structure. mdpi.comnih.gov
Gold-Catalyzed Cascade Reactions: Gold catalysts are known to mediate complex transformations. A future approach could involve a gold-catalyzed cascade, for instance, a (3+2) annulation, to construct the pyrrole ring in a modular fashion with high efficiency. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Paradigms
| Methodology | Key Principle | Potential Advantage for Target Compound | Reference Concept |
|---|---|---|---|
| Catalytic Dehydrogenative Coupling | Use of a reusable catalyst (e.g., Mn) to form the pyrrole ring, releasing H₂ as a byproduct. | High atom economy, avoids stoichiometric reagents. | organic-chemistry.org |
| Aziridine-Based Synthesis | Lewis or protic acid-catalyzed ring-opening and intramolecular cyclization. | Excellent atom economy, potential for stereocontrol. | mdpi.comnih.gov |
| Gold-Catalyzed Annulation | Tandem catalysis involving acetylide addition and cyclization. | Modular assembly from simple components, mild reaction conditions. | organic-chemistry.org |
Exploration of Unprecedented Reaction Pathways and Cascade Processes
The unique bifunctional nature of this compound makes it an ideal substrate for the discovery of novel reaction pathways, particularly cascade reactions where multiple bonds are formed in a single operation.
Future research could explore:
Intramolecular Cyclization/Annulation: The pyrrole nitrogen or the C3 position could act as an intramolecular nucleophile, attacking the alkyne or a derivative. This could be triggered by transition metals (e.g., gold, palladium) to create novel fused heterocyclic systems.
Tandem Inter/Intramolecular Reactions: A one-pot process could involve an initial intermolecular reaction at one end of the molecule (e.g., addition to the alkyne) followed by a subsequent intramolecular cyclization involving the pyrrole ring. For example, a one-pot nitro-Mannich/hydroamination cascade, a concept already applied to synthesize 2,5-disubstituted pyrroles, could be adapted. rsc.org
Domino Reactions from Precursors: Researchers could develop cascade syntheses that form the pyrrole ring and subsequently utilize the alkyne in one continuous process. For instance, a heterogeneous cobalt-catalyzed cascade could first form the N-substituted pyrrole from a nitroarene precursor, with the resulting pyrrole then undergoing further transformation. nih.gov
Rational Design and Synthesis of Advanced Molecular Architectures Derived from the Core Scaffold
The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals. nih.govbiolmolchem.comnih.gov The prop-2-ynoate functional group on this compound provides a reactive handle for elaborating this core into advanced molecular architectures with potential therapeutic applications.
Future design and synthesis efforts will likely target:
Bioactive Heterocycles: Using the alkyne as a linchpin in multicomponent reactions or cycloadditions to build complex, polycyclic structures. Pyrrole-containing molecules have shown promise as anticancer agents by targeting pathways like microtubule polymerization and various kinases. nih.gov
Functional Materials: The conjugated system of the molecule could be extended through polymerization or cross-coupling reactions to create novel conductive polymers or organic electronic materials. Polypyrrole composites are already recognized for their potential in organic semiconductors. acs.org
Asymmetric Catalysis: The scaffold could be incorporated into chiral ligands for asymmetric catalysis, where the pyrrole nitrogen and the ester group could act as coordination sites for a metal center. While some pyrrole-based substrates have shown challenging reactivity in certain N-heterocyclic carbene-catalyzed reactions, overcoming these challenges could lead to new asymmetric transformations. acs.orgacs.org
Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency
The transition from traditional batch processing to continuous flow chemistry is a major paradigm shift in modern chemical synthesis. This approach offers superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com The synthesis and elaboration of this compound are well-suited for this technology.
Future directions include:
Continuous Flow Synthesis of the Core: Implementing established pyrrole syntheses, such as the Paal-Knorr or Clauson-Kaas reactions, in a flow reactor could enable rapid, scalable, and safe production of the target molecule. acs.orgacs.orguc.pt Flow chemistry is particularly advantageous for managing highly exothermic reactions or handling unstable intermediates. uc.pt
Automated Multi-Step Sequences: An automated flow platform could integrate the synthesis of the pyrrole core with subsequent functionalization of the alkyne group. This would allow for the rapid generation of a library of derivatives for screening purposes, telescoping multiple reaction steps without intermediate isolation.
In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, NMR) into a flow setup would enable rapid reaction optimization and quality control, accelerating the discovery of new transformations and the production of target molecules.
Table 2: Advantages of Flow Chemistry for Pyrrole Synthesis
| Parameter | Advantage in Flow Chemistry | Relevance to Target Compound |
|---|---|---|
| Safety | Small reactor volumes and superior heat exchange minimize risks of thermal runaways. | Crucial for potentially exothermic cyclization or energetic alkyne reactions. |
| Scalability | Production is scaled by extending run time rather than increasing reactor size ("scaling out"). | Allows for seamless transition from laboratory-scale discovery to pilot-scale production. |
| Efficiency | Precise control over temperature, pressure, and residence time often leads to higher yields and purity. | Enables rapid optimization and can reduce the need for extensive purification. acs.org |
| Automation | Facilitates multi-step, telescoped reactions and automated library synthesis. | Ideal for creating a diverse range of derivatives for biological or materials science screening. |
Advanced Computational Methodologies for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For a molecule like this compound, with multiple competing reactive sites, computational studies will be crucial for guiding synthetic efforts.
Future research will leverage computational methods to:
Predict Site Selectivity: DFT-based descriptors (e.g., chemical hardness, electrophilicity index, Fukui functions) can be calculated to predict whether reactions will occur at the pyrrole ring (electrophilic substitution) or at the alkyne (nucleophilic addition). nih.govacs.org For instance, multiphilic descriptor analysis can pinpoint the most active sites for electrophilic or nucleophilic attack. nih.gov
Elucidate Reaction Mechanisms: Computational modeling can map out the entire energy profile of a proposed reaction pathway, identifying transition states and intermediates. This is vital for understanding unexpected outcomes and for rationally designing catalysts to favor a desired cascade process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
